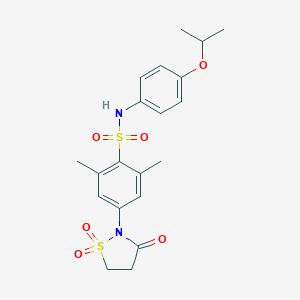
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile, also known as EPOC, is a pyrimidine derivative that has been used in scientific research for various purposes. This compound is of interest due to its unique chemical structure and potential biological activity.
Wirkmechanismus
The mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can interact with various cellular targets, including enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-dependent pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its potential as a novel therapeutic agent for various diseases. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-cancer, anti-inflammatory, and antiviral activity, making it a promising candidate for drug development. However, one limitation of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile research include investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Furthermore, studies could focus on optimizing the synthesis method for 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to improve its solubility and bioavailability. Additionally, studies could investigate the mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to better understand its cellular targets and pathways.
Synthesemethoden
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can be synthesized by reacting 2-propylsulfanyl-4,6-dichloropyrimidine with ethyl cyanoacetate in the presence of a base such as sodium hydride. The reaction results in the formation of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile as a white solid with a yield of approximately 60%.
Wissenschaftliche Forschungsanwendungen
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been used in scientific research for various purposes, including as a potential anti-cancer agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
Produktname |
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
|---|---|
Molekularformel |
C10H13N3OS |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3-5H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
SDKPXJAIZSTBHL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
Kanonische SMILES |
CCCSC1=NC(=O)C(=C(N1)CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
![2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide](/img/structure/B253743.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)

![N-cyclohexyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253748.png)
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N,N-diethyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253751.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)

![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)

